1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol
Description
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol is a synthetic organic compound featuring a propan-1-ol backbone substituted with a methylamino group at the second carbon and a 2-methoxy-5-methylphenyl group at the first carbon. However, unlike cathinones (which possess a ketone group at the first carbon), this compound is an alcohol derivative, which may confer distinct chemical and biological properties .
Properties
CAS No. |
805180-92-1 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-8-5-6-11(15-4)10(7-8)12(14)9(2)13-3/h5-7,9,12-14H,1-4H3 |
InChI Key |
HLADHGQSXAVFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(C)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-methoxy-5-methylbenzaldehyde reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the hydroxyl group to a methyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles like halides, amines, or thiols for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol exhibit analgesic effects. A notable study focused on the development of substances with analgesic properties aimed at treating severe pain without the adverse effects commonly associated with opioids. The findings suggest that such compounds can provide effective pain relief while minimizing side effects like nausea and vomiting .
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects. Studies have shown that derivatives with similar structures can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression. These compounds may interact with serotonin and dopamine receptors, suggesting a role in developing anxiolytic or antidepressant therapies .
Table 1: Summary of Biological Activities
The table above summarizes the biological activities associated with compounds structurally related to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol. The IC50 values indicate the concentration required to inhibit biological activity by 50%, showcasing the compound's potential effectiveness.
Case Study 1: Analgesic Screening
In a recent study, various derivatives of similar compounds were screened for their analgesic properties using MTT assays on human cancer cell lines. The results indicated significant cytotoxicity, suggesting that these compounds could serve as effective analgesics in clinical settings. The study emphasized the importance of structural modifications in enhancing analgesic activity .
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological properties of related compounds. Researchers evaluated their ability to modulate neurotransmitter levels in animal models. The results indicated potential therapeutic applications for treating anxiety and depression due to their interaction with key neurotransmitter systems .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Differences :
- Substituents: The 2-methoxy-5-methylphenyl group differs from the methylenedioxy or halogenated aryl groups in cathinones like 4-FMC (fluoromethcathinone) .
Phenylpropanolamine Analogs
Compounds such as 1-(4-chlorophenyl)-2-(methylamino)propan-1-ol () share the propanolamine core but substitute the aryl group with a chlorine atom at the para position. This substitution impacts electronic properties and binding affinity, as demonstrated in NMR and FTIR studies .
Methoxy-Substituted Arylpropanols
- 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol (CAS: 80868-64-0): Features an allyl alcohol group and lacks the methylamino substituent.
- 1-(5-Fluoro-2-methoxyphenyl)-2-methylpropan-2-ol (CAS: 42831-91-4): Includes a tertiary alcohol and fluorine substituent, enhancing lipophilicity and metabolic resistance .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |
|---|---|---|---|---|
| 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol | C₁₂H₁₉NO₂ | 209.29 g/mol | Alcohol, methylamino | 2-methoxy-5-methylphenyl |
| Methylone | C₁₁H₁₃NO₃ | 207.23 g/mol | β-keto, methylamino | 3,4-methylenedioxyphenyl |
| 1-(4-Chlorophenyl)-2-(methylamino)propan-1-ol | C₁₀H₁₄ClNO | 199.68 g/mol | Alcohol, methylamino | 4-chlorophenyl |
| 4-FMC (Fluoromethcathinone) | C₁₀H₁₂FNO | 181.21 g/mol | β-keto, methylamino | 4-fluorophenyl |
Table 2: Pharmacological and Regulatory Status
Key Research Findings
NMR and FTIR data confirm the integrity of the propanolamine core .
Metabolic Considerations: Alcohol derivatives like the target compound may undergo glucuronidation or oxidation, contrasting with cathinones’ β-keto reduction pathways .
Pharmacological Potential: The 2-methoxy-5-methylphenyl group could enhance blood-brain barrier penetration compared to simpler aryl substituents, though empirical data are lacking .
Biological Activity
1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol, also known by its CAS number 404823-23-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, exploring various studies and findings related to its pharmacological properties.
- Chemical Formula : C₁₂H₁₉NO₂
- Molecular Weight : 209.28 g/mol
- Synonyms : DTXSID40667570, AKOS022540102
The biological activity of 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol can be understood through its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, particularly through modulation of monoamine transporters.
Key Mechanisms:
- Monoamine Reuptake Inhibition : Compounds similar to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol have been shown to inhibit the reuptake of serotonin and norepinephrine, which could position it as a candidate for treating mood disorders .
1. Antidepressant Effects
Research indicates that compounds with structural similarities to 1-(2-Methoxy-5-methylphenyl)-2-(methylamino)propan-1-ol exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin and norepinephrine pathways.
Case Study : A study involving a series of analogs demonstrated that modifications in the methyl and methoxy groups significantly influenced the binding affinity to serotonin transporters, suggesting a potential for developing novel antidepressants based on this scaffold .
2. Analgesic Properties
There is emerging evidence that this compound may possess analgesic properties. Animal studies have shown that similar compounds can reduce pain responses, possibly through central nervous system mechanisms.
Research Findings :
- A comparative study evaluated various analogs for their pain-relief efficacy, finding that certain structural modifications enhanced analgesic activity significantly .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Current data suggest moderate toxicity levels in high doses, necessitating further investigation into safety margins and long-term effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
